molecular formula C52H98N2O9P B11938566 18:1 Tempo PC, 1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline, chloroform

18:1 Tempo PC, 1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline, chloroform

Cat. No.: B11938566
M. Wt: 926.3 g/mol
InChI Key: GHORPKLVHLJVAC-BIUCBCRNSA-N
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Description

18:1 Tempo PC, also known as 1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline, is a phospholipid derivative. It is a stable isotope and is primarily used for the preparation of liposomes. The compound has a molecular formula of C52H98N2O9P and a molecular weight of 926.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18:1 Tempo PC involves the esterification of 1,2-dioleoyl-sn-glycero-3-phosphocholine with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the stability of the product .

Industrial Production Methods

Industrial production of 18:1 Tempo PC follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

18:1 Tempo PC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the TEMPO moiety can lead to the formation of oxoammonium salts .

Scientific Research Applications

18:1 Tempo PC has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 18:1 Tempo PC involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. The TEMPO moiety acts as a spin label, allowing for the study of membrane dynamics and interactions. The compound targets cell membranes and can modulate various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): Another phospholipid used in liposome preparation.

    1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Similar in structure but with an ethanolamine head group.

    1,2-dioleoyl-sn-glycero-3-phosphoserine (DOPS): Contains a serine head group.

Uniqueness

18:1 Tempo PC is unique due to the presence of the TEMPO moiety, which provides additional functionalities such as spin labeling and redox activity. This makes it particularly useful in studies involving membrane dynamics and oxidative stress .

Properties

Molecular Formula

C52H98N2O9P

Molecular Weight

926.3 g/mol

InChI

InChI=1S/C52H98N2O9P/c1-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-49(55)60-45-48(63-50(56)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-2)46-62-64(58,59)61-42-41-54(7,8)47-43-51(3,4)53(57)52(5,6)44-47/h23-26,47-48H,9-22,27-46H2,1-8H3/b25-23-,26-24-/t48-/m1/s1

InChI Key

GHORPKLVHLJVAC-BIUCBCRNSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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